BenchChemオンラインストアへようこそ!

6-t-Butyl-4-piperazinothieno[3,2-d]pyrimidine

Purity Quality Control Medicinal Chemistry

This thieno[3,2-d]pyrimidine building block delivers the precise 6-tert-butyl/4-piperazine substitution pattern essential for PI3Kδ and pan-PI3K inhibitor development. The tert-butyl group confers enhanced lipophilicity (clogP≈3.4) and steric bulk critical for target binding affinity, while the piperazine nitrogen enables rapid derivatization. Generic des-tert-butyl or 4-chloro analogs (e.g., CAS 683274-67-1, CAS 439693-52-4) cannot substitute without disrupting SAR continuity and delaying timelines. Verified ≥98% purity ensures biological readouts reflect compound activity, not impurity artifacts. Sourced for medicinal chemistry, kinase inhibitor lead optimization, and PI3K pathway research.

Molecular Formula C14H20N4S
Molecular Weight 276.4
CAS No. 683274-69-3
Cat. No. B2615943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-t-Butyl-4-piperazinothieno[3,2-d]pyrimidine
CAS683274-69-3
Molecular FormulaC14H20N4S
Molecular Weight276.4
Structural Identifiers
SMILESCC(C)(C)C1=CC2=C(S1)C(=NC=N2)N3CCNCC3
InChIInChI=1S/C14H20N4S/c1-14(2,3)11-8-10-12(19-11)13(17-9-16-10)18-6-4-15-5-7-18/h8-9,15H,4-7H2,1-3H3
InChIKeyRTTFMVNTEYTYHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-t-Butyl-4-piperazinothieno[3,2-d]pyrimidine (CAS 683274-69-3): A Key Building Block for Advanced Kinase Inhibitor Discovery and Development


6-t-Butyl-4-piperazinothieno[3,2-d]pyrimidine (CAS 683274-69-3) is a heterocyclic building block belonging to the thieno[3,2-d]pyrimidine scaffold class, which is widely recognized for its utility in medicinal chemistry, particularly in the development of kinase inhibitors targeting PI3K and related pathways [1]. The compound features a thieno[3,2-d]pyrimidine core substituted at the 4-position with a piperazine moiety and at the 6-position with a tert-butyl group, yielding a molecular formula of C₁₄H₂₀N₄S and a molecular weight of 276.40 g/mol . Its chemical structure provides a versatile handle for further derivatization, making it a strategic intermediate for structure-activity relationship (SAR) studies and lead optimization campaigns.

Why Generic Substitution Fails for 6-t-Butyl-4-piperazinothieno[3,2-d]pyrimidine (CAS 683274-69-3): Scaffold-Specific Differentiation in PI3K Inhibitor Research


Generic substitution of thieno[3,2-d]pyrimidine building blocks is not feasible due to the pronounced impact of subtle substitution patterns on biological activity and synthetic utility. The specific combination of a 6-position tert-butyl group and a 4-position piperazine moiety in this compound (CAS 683274-69-3) is not interchangeable with other commercially available analogs such as 4-(piperazin-1-yl)thieno[3,2-d]pyrimidine (CAS 683274-67-1) or 6-tert-butyl-4-chlorothieno[3,2-d]pyrimidine (CAS 439693-52-4) . The tert-butyl group confers enhanced lipophilicity and steric bulk, which are critical parameters in optimizing binding affinity and selectivity for lipid kinase targets like PI3Kδ and PI3Kβ, while the piperazine nitrogen provides a site for further functionalization [1]. Substituting a des-tert-butyl or 4-chloro analog would require a divergent synthetic route and result in a different pharmacokinetic and pharmacodynamic profile in downstream candidates, undermining SAR continuity and delaying project timelines.

Quantitative Differentiation Evidence for 6-t-Butyl-4-piperazinothieno[3,2-d]pyrimidine (CAS 683274-69-3): Purity, Scaffold Utility, and Comparative Advantage


High and Verified Chemical Purity for Reliable SAR Campaigns

This compound (CAS 683274-69-3) is supplied with a certified purity of ≥98% by reputable vendors, ensuring consistent and reliable performance in medicinal chemistry applications. This level of purity is critical for generating reproducible biological data and for use as a synthetic intermediate in multi-step syntheses. In contrast, many lower-cost or generic alternatives in the thieno[3,2-d]pyrimidine space are offered at lower purities (e.g., 95% or 97%) or without rigorous analytical certification, which can introduce confounding variables in downstream assays and lead to inconsistent yields in subsequent synthetic steps .

Purity Quality Control Medicinal Chemistry

Validated Utility as a Key Intermediate for Potent PI3Kδ Inhibitors

The thieno[3,2-d]pyrimidine scaffold, specifically when functionalized with a piperazine moiety at the 4-position, is a validated core for generating potent and selective PI3Kδ inhibitors. A study by Wang et al. (2020) demonstrated that piperazinone-containing derivatives of this core exhibit comparable or better antiproliferative activity against non-Hodgkin lymphoma (NHL) cell lines when compared to the clinical PI3Kδ inhibitor idelalisib [1]. While the target compound (CAS 683274-69-3) is a precursor to the piperazinone analogs, its 6-tert-butyl group is a key structural feature that influences the overall molecular properties and binding conformation of the final inhibitors. The study's SAR analysis highlights that modifications at the 6-position of the thieno[3,2-d]pyrimidine core are critical for achieving optimal potency and selectivity for PI3Kδ over other isoforms [1].

PI3Kδ Kinase Inhibitor Medicinal Chemistry

Distinct Lipophilicity Profile Driven by 6-Position tert-Butyl Group

The presence of the tert-butyl group at the 6-position of the thieno[3,2-d]pyrimidine core in this compound (CAS 683274-69-3) confers a significantly higher calculated lipophilicity (clogP) compared to its des-tert-butyl analog, 4-(piperazin-1-yl)thieno[3,2-d]pyrimidine (CAS 683274-67-1). The calculated clogP for 6-t-Butyl-4-piperazinothieno[3,2-d]pyrimidine is approximately 3.4, whereas the des-tert-butyl analog has a clogP of around 1.8 [1]. This difference of ~1.6 log units translates to a roughly 40-fold increase in lipophilicity, a critical parameter for optimizing membrane permeability, binding to hydrophobic kinase pockets, and influencing overall pharmacokinetic behavior. For medicinal chemists, this property is a key differentiator when selecting building blocks for lead optimization.

Lipophilicity Physicochemical Properties Drug Design

Optimal Application Scenarios for Procuring 6-t-Butyl-4-piperazinothieno[3,2-d]pyrimidine (CAS 683274-69-3)


Synthesis of Novel PI3Kδ Inhibitors for Oncology Research

This compound is ideally suited as a key intermediate for the synthesis of novel PI3Kδ inhibitors. As demonstrated by Wang et al. (2020), the thieno[3,2-d]pyrimidine scaffold with a 4-piperazine substitution is a privileged structure for achieving potent PI3Kδ inhibition. By using CAS 683274-69-3, researchers can rapidly access a diverse array of analogs through straightforward functionalization of the piperazine nitrogen, while the 6-tert-butyl group provides optimal lipophilicity for cellular activity [1].

Medicinal Chemistry SAR Exploration of Lipid Kinase Targets

For structure-activity relationship (SAR) studies targeting lipid kinases (e.g., PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ), this building block offers a strategic advantage. Its high purity (≥98%) ensures that observed biological effects are attributable to the intended molecular structure, not impurities. The distinct lipophilicity profile (clogP ≈ 3.4) compared to des-tert-butyl analogs (clogP ≈ 1.8) allows medicinal chemists to probe the effect of increased hydrophobicity on target binding and cellular permeability in a controlled manner [2].

Academic and Industrial Lead Optimization Programs

In both academic and industrial settings, where reliable and reproducible results are paramount, the procurement of CAS 683274-69-3 from reputable vendors offering ≥98% purity is a risk-mitigation strategy. Its established role as a precursor to compounds with activity comparable to clinical candidates like idelalisib reduces synthetic uncertainty and accelerates the optimization of lead compounds for the treatment of cancers such as non-Hodgkin lymphoma [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-t-Butyl-4-piperazinothieno[3,2-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.